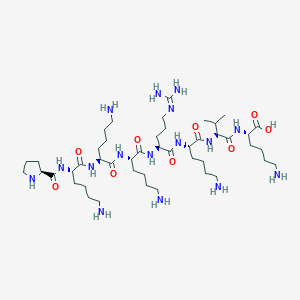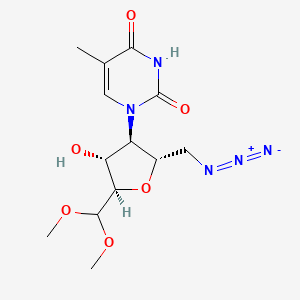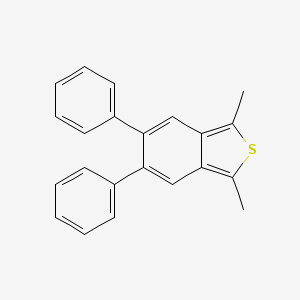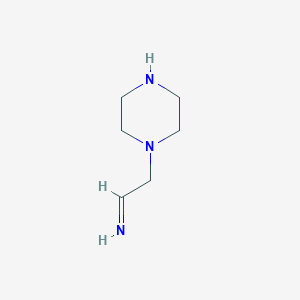![molecular formula C50H80N2O3 B15170011 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine CAS No. 649774-82-3](/img/structure/B15170011.png)
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with ethynyl and tris(dodecyloxy)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyrazine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a base such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The ethynyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated pyrazine derivatives.
科学的研究の応用
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Its unique structure allows for the exploration of potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine depends on its application. In organic electronics, its conjugated system facilitates electron transport, enhancing the performance of electronic devices. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2,5-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
- 2-Ethynyl-5-{[3,4,5-tris(hexyloxy)phenyl]ethynyl}pyrazine
Uniqueness
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may offer enhanced performance in electronic applications or exhibit different biological activities due to variations in molecular interactions.
特性
CAS番号 |
649774-82-3 |
|---|---|
分子式 |
C50H80N2O3 |
分子量 |
757.2 g/mol |
IUPAC名 |
2-ethynyl-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C50H80N2O3/c1-5-9-12-15-18-21-24-27-30-33-38-53-48-41-45(36-37-47-44-51-46(8-4)43-52-47)42-49(54-39-34-31-28-25-22-19-16-13-10-6-2)50(48)55-40-35-32-29-26-23-20-17-14-11-7-3/h4,41-44H,5-7,9-35,38-40H2,1-3H3 |
InChIキー |
WHWOQEQXHNUJCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC=C(N=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)


